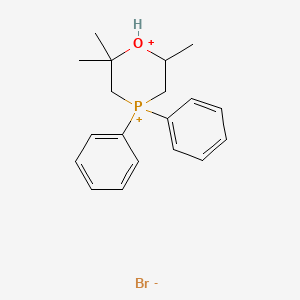
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
The synthesis of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide typically involves multiple steps, including the formation of the oxaphosphinane ring and the introduction of the bromide ion. Common synthetic routes include:
Formation of the Oxaphosphinane Ring: This step often involves the reaction of a phosphine oxide with a suitable diol under acidic conditions.
Introduction of the Bromide Ion: The bromide ion can be introduced through a substitution reaction, where a suitable leaving group is replaced by bromide using reagents like N-bromosuccinimide (NBS) under radical conditions.
Analyse Chemischer Reaktionen
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide has numerous applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide involves its interaction with molecular targets through its reactive phosphine and bromide groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is primarily driven by the electrophilic nature of the phosphine group and the nucleophilic nature of the bromide ion .
Vergleich Mit ähnlichen Verbindungen
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide can be compared with other similar compounds, such as:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also a phosphine oxide but differs in its structural arrangement and reactivity.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Although structurally different, this compound shares some reactivity patterns with this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications in science and industry.
Eigenschaften
CAS-Nummer |
66224-17-7 |
|---|---|
Molekularformel |
C19H25BrOP+ |
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide |
InChI |
InChI=1S/C19H24OP.BrH/c1-16-14-21(15-19(2,3)20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
XFMYIFMGUJSIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C[P+](CC([OH+]1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


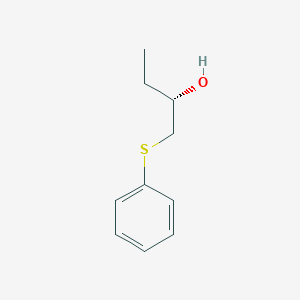
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
![4-methyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaen-3-one](/img/structure/B14478890.png)
![Bicyclo[4.3.2]undeca-7,10-diene](/img/structure/B14478891.png)
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)
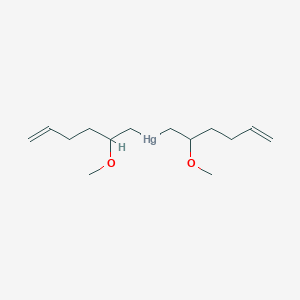
![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
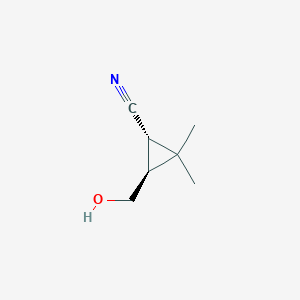
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
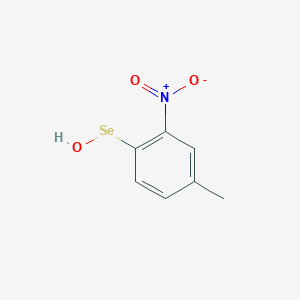
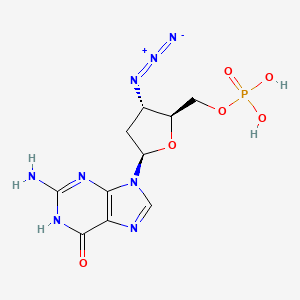
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
